4-Aminophenyl tert-butyl carbonate

Prodrug design Plasma stability Carbonate ester hydrolysis

4-Aminophenyl tert-butyl carbonate (CAS 95932-39-1), also designated as carbonic acid 4-aminophenyl 1,1-dimethylethyl ester or 4-(tert-butoxycarbonyloxy)aniline, is a bifunctional aromatic building block bearing a free primary amine at the para position and a tert-butyl carbonate (O-Boc) protecting group on the phenolic oxygen. It is isolated as a white crystalline powder with a melting point of 113–114 °C and a computed logP of 1.45, reflecting moderate hydrophilicity imparted by the amine substituent.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 95932-39-1
Cat. No. B1280646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenyl tert-butyl carbonate
CAS95932-39-1
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3
InChIKeyCDNPVHFIIFBSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenyl tert-Butyl Carbonate (CAS 95932-39-1): Procurement-Ready Physicochemical and Structural Profile


4-Aminophenyl tert-butyl carbonate (CAS 95932-39-1), also designated as carbonic acid 4-aminophenyl 1,1-dimethylethyl ester or 4-(tert-butoxycarbonyloxy)aniline, is a bifunctional aromatic building block bearing a free primary amine at the para position and a tert-butyl carbonate (O-Boc) protecting group on the phenolic oxygen . It is isolated as a white crystalline powder with a melting point of 113–114 °C and a computed logP of 1.45, reflecting moderate hydrophilicity imparted by the amine substituent [1]. The molecular formula is C₁₁H₁₅NO₃ (MW 209.24), and commercial material is routinely supplied at ≥95% purity with full analytical documentation including NMR, HPLC, and LC-MS .

4-Aminophenyl tert-Butyl Carbonate: Why In-Class Alkyl Carbonate or N-Boc Analogs Cannot Serve as Drop-In Replacements


Although the tert-butyl carbonate (O-Boc) protecting group motif is shared across many aryl carbonate esters, simple substitution of 4-aminophenyl tert-butyl carbonate by a close analog—such as the corresponding ethyl, methyl, or benzyl carbonate, or the regioisomeric N-Boc-4-aminophenol—introduces substantial and quantifiable differences in biological stability, orthogonal reactivity, and physicochemical profile. Critically, the sterically demanding tert-butyl carbonate ester resists plasma-esterase-mediated hydrolysis, whereas less hindered alkyl carbonates undergo rapid enzymatic cleavage [1]. The para-amino substituent further distinguishes this compound from the parent tert-butyl phenyl carbonate by lowering logP by approximately 1.5 units and providing a free amine handle for subsequent derivatization that is absent in the non-aminated analog [2][3]. These differences directly impact procurement decisions in prodrug design, orthogonal protection schemes, and pharmaceutical impurity reference standard programs.

4-Aminophenyl tert-Butyl Carbonate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Plasma Esterase Resistance: tert-Butyl Carbonate vs. Ethyl Carbonate—A 73-Fold Stability Advantage in Human Plasma

The tert-butyl carbonate ester linkage confers profound resistance to plasma-esterase-catalyzed hydrolysis relative to less sterically hindered alkyl carbonates. In a direct model-system comparison using phenyl carbonate esters, the tert-butyl derivative (compound 2) exhibited a half-life of 82 ± 7.4 min in 80% human plasma at 37 °C, whereas the ethyl carbonate analog (compound 1) was hydrolyzed with a half-life of only 1.13 ± 0.10 min under identical conditions, a 73-fold difference [1]. Remarkably, the stability order reverses in aqueous buffer (pH 7.40): the tert-butyl carbonate is the less stable species (t½ = 31 ± 0.6 min) compared to the ethyl carbonate (t½ = 7.9 × 10³ min), underscoring that the t-butyl group's unique value lies specifically in biological media where steric shielding impedes enzymatic access [1]. This class-level inference applies directly to 4-aminophenyl tert-butyl carbonate vs. 4-aminophenyl ethyl carbonate, as the phenyl ring substitution pattern (4-NH₂ vs. H) is not expected to alter the fundamental steric discrimination by esterases.

Prodrug design Plasma stability Carbonate ester hydrolysis Pharmacokinetics

Orthogonal O-Boc vs. N-Boc Protection: Enabling Selective Phenol Masking with a Free Aromatic Amine for Tandem Derivatization

4-Aminophenyl tert-butyl carbonate positions the acid-labile Boc group on the phenolic oxygen (O-Boc), leaving the primary aromatic amine completely free and available for immediate downstream reactions such as diazotization, Schiff base formation, amide coupling, or azo coupling . This is fundamentally distinct from N-Boc-4-aminophenol (CAS 54840-15-2), in which the Boc group occupies the amine nitrogen and the phenol remains free [1]. The two regioisomers are not interchangeable in multi-step synthetic sequences requiring orthogonal deprotection: the O-Boc carbonate linkage is cleaved under acidic conditions (e.g., TFA or HCl) via a different kinetic pathway than the N-Boc carbamate, and the free amine on the target compound can be selectively functionalized while the phenol remains protected [2]. The physicochemical consequences of this regioisomerism are also measurable: the O-Boc compound exhibits a logP of 1.451 [3], whereas the N-Boc analog shows a logD (pH 7.4) of approximately 2.06 [4], indicating that the target compound is more hydrophilic and better suited to aqueous reaction media.

Orthogonal protecting groups Solid-phase synthesis Chemoselective deprotection Bifunctional building blocks

Synthetic Accessibility: 90% Isolated Yield via a Robust Two-Step Route from 4-Nitrophenol

A validated, patent-disclosed synthetic route delivers 4-aminophenyl tert-butyl carbonate in 90% isolated yield from inexpensive 4-nitrophenol in two operational steps . Step 1: 4-nitrophenol (2 g, 14.37 mmol) reacts with di-tert-butyl dicarbonate (3.76 g, 17.25 mmol, 1.2 equiv) in dichloromethane with 4-dimethylaminopyridine (2.28 g, 18.68 mmol) at room temperature for 10 h, yielding the intermediate 4-nitrophenyl tert-butyl carbonate after aqueous workup and extraction. Step 2: catalytic hydrogenation (10% Pd/C, 300 mg, H₂ atmosphere, ethyl acetate, 20 °C, 24 h) cleanly reduces the nitro group to the amine without affecting the O-Boc carbonate linkage [1]. This represents a substantial yield advantage over alternative routes to analogous O-protected aminophenols that rely on selective protection of 4-aminophenol itself, which often suffer from competitive N-Boc vs. O-Boc chemoselectivity issues and lower overall yields [2].

Process chemistry Scalable synthesis Intermediate preparation Reduction

Physicochemical Differentiation from Non-Aminated tert-Butyl Phenyl Carbonate: Crystalline Solid with Amine-Derivatizable Handle

The introduction of the para-amino group transforms the physicochemical profile of the tert-butyl carbonate scaffold relative to the unsubstituted parent compound. tert-Butyl phenyl carbonate (CAS 6627-89-0) is a liquid at ambient temperature (bp 83 °C/0.6 mmHg) with a computed logP of approximately 3.0–3.3, making it poorly suited for aqueous reaction conditions and requiring liquid-handling infrastructure for dispensing [1][2]. In contrast, 4-aminophenyl tert-butyl carbonate is a crystalline white powder (mp 113–114 °C) with a logP of 1.451, a reduction of approximately 1.5–1.8 log units that reflects substantially improved aqueous compatibility [3]. The free amine also provides a synthetic handle for peptide coupling, diazotization, isothiocyanate formation, or incorporation into polyphosphazene polymers that is entirely absent in the non-aminated analog [4].

Physicochemical properties Solid-state handling Derivatization LogP

Certified Cabozantinib Impurity Reference Standard: Regulatory-Grade Identity for cGMP Analytical Testing

4-Aminophenyl tert-butyl carbonate is an identified and controlled impurity in the synthesis of Cabozantinib, an oral tyrosine kinase inhibitor (MET, VEGFR, RET, AXL) approved for advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid carcinoma . It is catalogued as Cabozantinib Impurity 4, Impurity 16, and Impurity G across different pharmacopoeial and vendor compendia [1]. Critically, this compound is available as an ISO 17034-certified reference standard from CATO Research Chemicals, ensuring traceability, homogeneity, and stability documentation suitable for cGMP-compliant analytical method validation, system suitability testing, and batch-release impurity quantification . No close analog—including N-Boc-4-aminophenol, 4-aminophenol, or 4-nitrophenyl tert-butyl carbonate—can serve as a surrogate reference standard for this specific impurity because the regulatory specification is identity-specific, and any substitution would invalidate the analytical method's specificity per ICH Q2(R1) guidelines.

Pharmaceutical impurity profiling Reference standards Cabozantinib Regulatory compliance

4-Aminophenyl tert-Butyl Carbonate (CAS 95932-39-1): High-Value Application Scenarios Grounded in Quantitative Evidence


Plasma-Stable Phenol Prodrug Design: Leveraging 73-Fold Superior Resistance to Esterase-Mediated Cleavage

Medicinal chemists designing bioreversible phenol prodrugs should select the tert-butyl carbonate promoiety over ethyl, methyl, or benzyl carbonates when extended plasma circulation half-life is required. As demonstrated by the model-system data [1], the tert-butyl carbonate exhibits an 82-min half-life in 80% human plasma vs. only 1.13 min for the ethyl analog, a 73-fold differential that translates directly to sustained in vivo exposure. The 4-aminophenyl variant additionally provides a free amine that can be exploited for albumin-binding optimization or active-targeting conjugation, further tuning pharmacokinetic profiles.

Orthogonal Protection in Multi-Step Heterobifunctional Linker Synthesis

In the construction of heterobifunctional linkers for antibody-drug conjugates (ADCs) or PROTACs, the O-Boc-protected phenol with a free aromatic amine enables a sequential functionalization strategy that is not achievable with N-Boc-4-aminophenol. The free amine can first undergo amide coupling or reductive amination, after which the O-Boc group is selectively removed under mild acidic conditions (TFA/CH₂Cl₂) to unmask the phenol for a second conjugation event [1][2]. The crystalline nature (mp 113–114 °C) facilitates precise weighing, and the logP of 1.451 supports solubility in polar organic solvents commonly used in bioconjugation chemistry [3].

Cabozantinib cGMP Impurity Method Validation and Batch-Release Testing

Quality control laboratories supporting Cabozantinib drug substance manufacturing must procure 4-aminophenyl tert-butyl carbonate as the authentic ISO 17034-certified reference standard for impurity identification, system suitability, and quantitative limit testing [1]. The compound's well-characterized ¹H NMR signature (δ 6.94 and 6.64, aromatic AB pattern; δ 1.54, tert-butyl singlet) and LC-MS behavior provide unambiguous identity confirmation orthogonal to retention-time matching [2]. This scenario is irreplaceable by any analog and is driven by regulatory specificity requirements under ICH Q2(R1).

Scalable Building Block for Parallel Library Synthesis with Free Amine Diversification

The 90%-yield, two-step route from 4-nitrophenol makes this compound economically viable as a core scaffold for parallel medicinal chemistry libraries [1]. The free para-amine permits high-throughput diversification via amide coupling, sulfonamide formation, urea synthesis, or Buchwald-Hartwig arylation, while the O-Boc phenol remains intact through all these transformations. This orthogonal reactivity profile enables the generation of diverse screening collections from a single, readily procured intermediate with guaranteed regiochemical fidelity.

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